molecular formula C7H12N4 B13799844 N~2~,5,6-Trimethylpyrazine-2,3-diamine CAS No. 53114-71-9

N~2~,5,6-Trimethylpyrazine-2,3-diamine

Cat. No.: B13799844
CAS No.: 53114-71-9
M. Wt: 152.20 g/mol
InChI Key: YRWKMFJEWKHVDY-UHFFFAOYSA-N
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Description

N~2~,5,6-Trimethylpyrazine-2,3-diamine is a heterocyclic aromatic compound with the molecular formula C7H12N4. This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances. Pyrazines are commonly found in foods, contributing to flavors and aromas, and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylating agents to introduce the methyl groups at the 2, 5, and 6 positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes.

Industrial Production Methods

Industrial production of N2,5,6-Trimethylpyrazine-2,3-diamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions

N~2~,5,6-Trimethylpyrazine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Halogenated pyrazines and other substituted derivatives.

Scientific Research Applications

N~2~,5,6-Trimethylpyrazine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neuroprotective applications.

    Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.

Mechanism of Action

The mechanism of action of N2,5,6-Trimethylpyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In medicinal applications, it may interact with enzymes and receptors involved in cardiovascular and neuroprotective pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties.

    2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine for its neuroprotective effects.

    2,3-Dimethylpyrazine: Commonly found in roasted foods and contributes to their aroma.

Uniqueness

N~2~,5,6-Trimethylpyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups at the 2 and 3 positions make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

CAS No.

53114-71-9

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-N,5,6-trimethylpyrazine-2,3-diamine

InChI

InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11)

InChI Key

YRWKMFJEWKHVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)NC)C

Origin of Product

United States

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